Potent and Selective Human Dipeptidyl Peptidase III (hDPP III) Inhibition: Superior Potency Among 40 Coumarin Derivatives
3-Benzoyl-7-hydroxy-2H-chromen-2-one (Compound 12) demonstrated the strongest hDPP III inhibition among 40 structurally diverse coumarin derivatives tested. Its IC₅₀ of 1.10 ± 0.05 µM is approximately 2‑fold more potent than the next most active compound in the same study, methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (Compound 36, IC₅₀ = 2.14 ± 0.06 µM) [1]. In contrast, the unsubstituted parent coumarin (Compound 40) showed no detectable inhibition, and 7-hydroxycoumarin (Compound 39) exhibited only 2.1% inhibition at 10 µM, underscoring the critical role of the 3‑benzoyl group for potent hDPP III engagement. Molecular dynamics simulations further revealed that the 7‑OH group forms essential stabilizing interactions with enzyme residues Ile315, Ser317, Glu329, Phe381, Pro387, and Ile390 [1]. This head‑to‑head comparative dataset establishes 3‑benzoyl-7-hydroxy-2H-chromen-2-one as the most potent coumarin‑based hDPP III inhibitor identified to date within a well‑controlled experimental framework.
| Evidence Dimension | Inhibitory potency (IC₅₀) against human dipeptidyl peptidase III |
|---|---|
| Target Compound Data | IC₅₀ = 1.10 ± 0.05 µM |
| Comparator Or Baseline | Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (Compound 36): IC₅₀ = 2.14 ± 0.06 µM; 7-hydroxycoumarin (Compound 39): 2.1% inhibition at 10 µM; coumarin (Compound 40): no inhibition |
| Quantified Difference | Target compound is ~2‑fold more potent than the next most active coumarin in the panel; >100‑fold more potent than unsubstituted coumarin (based on 2.1% inhibition at 10 µM vs. complete inhibition at 1.1 µM) |
| Conditions | In vitro hDPP III enzyme assay, 10 µM initial screening, IC₅₀ determined from dose‑response curves, n=3 |
Why This Matters
This compound offers the highest known inhibitory potency for hDPP III within the coumarin chemical space, enabling lower dosing, reduced off‑target potential, and clearer pharmacological readouts in preclinical models of pain, blood pressure regulation, or cancer.
- [1] Agić, D., Brkić, H., Tomić, S., Karačić, Z., Špoljarević, M., Lisjak, M., ... & Abramić, M. (2021). Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. Pharmaceuticals, 14(6), 540. https://doi.org/10.3390/ph14060540 View Source
